molecular formula C9H8ClN3O3 B15165198 N-(4-Chloro-3-nitrophenyl)-4,5-dihydro-1,3-oxazol-2-amine CAS No. 203741-07-5

N-(4-Chloro-3-nitrophenyl)-4,5-dihydro-1,3-oxazol-2-amine

Cat. No.: B15165198
CAS No.: 203741-07-5
M. Wt: 241.63 g/mol
InChI Key: JNMXHBXEKMSTDK-UHFFFAOYSA-N
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Description

N-(4-Chloro-3-nitrophenyl)-4,5-dihydro-1,3-oxazol-2-amine is a chemical compound that belongs to the class of oxazoles. This compound is characterized by the presence of a chloro and nitro group on the phenyl ring, which is attached to an oxazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-3-nitrophenyl)-4,5-dihydro-1,3-oxazol-2-amine typically involves the reaction of 4-chloro-3-nitroaniline with glyoxal in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-3-nitrophenyl)-4,5-dihydro-1,3-oxazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-Chloro-3-nitrophenyl)-4,5-dihydro-1,3-oxazol-2-amine is used in several scientific research fields:

Mechanism of Action

The mechanism of action of N-(4-Chloro-3-nitrophenyl)-4,5-dihydro-1,3-oxazol-2-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Chloro-3-nitrophenyl)-4,5-dihydro-1,3-oxazol-2-amine is unique due to its oxazole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

203741-07-5

Molecular Formula

C9H8ClN3O3

Molecular Weight

241.63 g/mol

IUPAC Name

N-(4-chloro-3-nitrophenyl)-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C9H8ClN3O3/c10-7-2-1-6(5-8(7)13(14)15)12-9-11-3-4-16-9/h1-2,5H,3-4H2,(H,11,12)

InChI Key

JNMXHBXEKMSTDK-UHFFFAOYSA-N

Canonical SMILES

C1COC(=N1)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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